molecular formula C14H10BrNO2 B8369607 6-Bromo-2-(3-methoxyphenyl)benzoxazole

6-Bromo-2-(3-methoxyphenyl)benzoxazole

Cat. No.: B8369607
M. Wt: 304.14 g/mol
InChI Key: MDUQYLQTXOHDAD-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. ontosight.aiorganic-chemistry.org These cyclic compounds, which contain at least one atom other than carbon within their ring system, are present in more than 85% of all biologically active chemical entities. organic-chemistry.org Their prevalence is due to their structural diversity and their ability to engage in various interactions with biological targets like enzymes and receptors. ontosight.airesearchgate.net

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, influencing a compound's reactivity, solubility, and capacity for hydrogen bonding. ontosight.ai This allows medicinal chemists to modulate physicochemical properties like lipophilicity and polarity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The development of new synthetic methodologies has further expanded the accessible chemical space of heterocyclic compounds, enabling the creation of novel molecular frameworks for drug discovery programs. ijpbs.com

Overview of Benzoxazole (B165842) Scaffold in Drug Discovery and Development

The benzoxazole scaffold is a prominent heterocyclic motif frequently utilized in drug discovery and development. nih.gov Its planar, bicyclic structure serves as a versatile template for designing molecules with a broad spectrum of pharmacological activities. nih.gov Benzoxazole derivatives have been investigated and developed for numerous therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents. researchgate.netnih.govjocpr.com

Several marketed drugs feature the benzoxazole core, highlighting its clinical significance. nih.gov The scaffold's value lies in its ability to act as a bioisostere for other aromatic systems and its capacity for substitution at various positions, allowing for the systematic optimization of potency and selectivity. jocpr.com Research has shown that modifications to the benzoxazole ring system can lead to compounds with potent inhibitory effects against various enzymes and receptors, making it a key area of focus in the search for new therapeutic agents. nih.govresearchgate.net For instance, different derivatives have shown potent activity against cancer cell lines by mechanisms such as enzyme inhibition and the disruption of cellular signaling pathways. nih.gov

Structural Analogies of Benzoxazoles with Biologically Relevant Nucleobases

A key reason for the biological efficacy of benzoxazole derivatives is their structural similarity to naturally occurring nucleobases, such as adenine (B156593) and guanine. jocpr.comnih.gov This structural mimicry allows them to interact with biopolymers like DNA and RNA, as well as enzymes involved in nucleic acid synthesis and function. nih.gov

The arrangement of nitrogen and oxygen atoms in the benzoxazole ring system creates hydrogen bond donor and acceptor sites that resemble those in purine (B94841) and pyrimidine (B1678525) bases. This bioisosteric relationship enables benzoxazole-containing molecules to potentially act as competitive inhibitors or modulators of biological pathways that involve nucleic acids. jocpr.com This ability to interact with fundamental biological systems contributes to the wide range of pharmacological effects observed in this class of compounds, including their use as anticancer and antiviral agents. nih.gov

Despite extensive searches of scientific literature, no peer-reviewed studies detailing the specific synthesis, chemical characterization, or biological activity of 6-Bromo-2-(3-methoxyphenyl)benzoxazole were found. The information presented is based on the well-documented chemistry and biological significance of the broader benzoxazole class.

Data Tables

Table 1: General Properties of the Benzoxazole Scaffold

PropertyValue
Chemical Formula C₇H₅NO
Molar Mass 119.12 g/mol
Appearance Aromatic organic compound
Structure Benzene (B151609) ring fused to an oxazole (B20620) ring
Key Feature Privileged scaffold in medicinal chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H10BrNO2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3

InChI Key

MDUQYLQTXOHDAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for Benzoxazole Derivatives

Conventional Synthesis Approaches for 2-Arylbenzoxazoles

Traditional methods for the synthesis of 2-arylbenzoxazoles have been the bedrock of benzoxazole (B165842) chemistry for decades. These methods are characterized by their reliability and straightforward execution.

One of the most common and direct routes to 2-arylbenzoxazoles is the condensation of an o-aminophenol with an aromatic aldehyde or carboxylic acid. rsc.orgglobalresearchonline.net This reaction typically proceeds in the presence of an acid catalyst and often requires elevated temperatures to drive the cyclization and dehydration steps. The general mechanism involves the initial formation of a Schiff base (in the case of aldehydes) or an amide (with carboxylic acids), which then undergoes intramolecular cyclization to form a dihydrobenzoxazole intermediate. Subsequent oxidation or elimination of water yields the aromatic benzoxazole ring. rsc.org

A variety of reagents and conditions have been employed for this transformation. For instance, polyphosphoric acid (PPA) is a common cyclizing agent for the reaction between o-aminophenols and carboxylic acids. globalresearchonline.net The reaction of 2-aminophenol (B121084) with various aldehydes can be promoted by a range of catalysts, from simple acids to more complex systems, to afford the corresponding 2-substituted benzoxazoles in good yields. rsc.orgresearchgate.net

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)
o-AminophenolBenzaldehyde[Bmim]PF6-80 (Microwave)Good to Excellent
o-AminophenolAromatic AldehydesElemental Sulfur/Na2SDMSO7040-78
2,4-Diaminophenolp-tert-Butyl Benzoic AcidPolyphosphoric Acid---
o-AminophenolAminobenzoic AcidPolyphosphoric Acid---

This table presents a selection of reaction conditions for the synthesis of 2-arylbenzoxazoles via condensation reactions.

An alternative, yet closely related, conventional approach involves the pre-formation of a Schiff base from an o-aminophenol and an aldehyde. This intermediate is then subjected to oxidative cyclization to yield the benzoxazole. Various oxidizing agents can be employed for this step, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This two-step process allows for the isolation and purification of the Schiff base intermediate, which can be advantageous in certain synthetic strategies. The cyclocondensation of Schiff bases is a versatile method for preparing a library of 2-arylbenzoxazoles. researchgate.net

The synthesis of benzoxazole derivatives from Schiff bases can also be achieved through eco-friendly methods. For example, the cyclocondensation of Schiff bases has been carried out using NaCN in DMF with oxygen as the oxidant under conventional heating, microwave irradiation, ultrasound, and mechanochemical conditions, providing good to excellent yields. mdpi.com

Advanced and Green Synthesis Techniques for Benzoxazole Scaffolds

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced techniques often employ catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance. rsc.orgnih.gov

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzoxazole ring is no exception. Various metal- and organo-catalysts have been developed to facilitate this transformation. rsc.orgorganic-chemistry.org

Copper catalysts have emerged as powerful tools for the synthesis of benzoxazoles. These reactions often proceed via mechanisms such as C-H activation or cross-coupling pathways. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the one-pot synthesis of 2-arylbenzoxazoles from o-aminophenols and substituted aldehydes. asianpubs.org This method offers the advantages of being ligand-free and proceeding in air. asianpubs.org Other copper sources like copper(I) iodide (CuI) have also been utilized, often in combination with a ligand, to achieve high yields of 2-arylbenzoxazoles. researchgate.netrsc.org

Reactant 1Reactant 2Copper CatalystSolventTemperature (°C)Yield (%)
o-AminophenolSubstituted AldehydesCu(OTf)₂ChlorobenzeneRefluxGood to Excellent
1-Bromo-2-iodobenzeneAldoximeCuIo-Xylene140Moderate
o-AminophenolSubstituted BenzaldehydesCu(II)-SBA-15--74-86

This table showcases various copper-catalyzed reactions for the synthesis of 2-arylbenzoxazoles.

Zinc triflate (Zn(OTf)₂) is another efficient Lewis acid catalyst for the synthesis of benzoxazoles. It has been successfully employed in the one-pot condensation of o-aminophenols with aldehydes to afford 2-substituted benzoxazoles in good yields. tandfonline.comresearchgate.net The reaction is typically carried out in ethanol (B145695) at reflux temperature, providing a straightforward and effective protocol. tandfonline.comresearchgate.net The use of zinc triflate offers an alternative to more traditional acid catalysts and often results in cleaner reactions with simpler work-up procedures. tandfonline.comresearchgate.net

A study demonstrated the synthesis of various 2-arylbenzoxazoles using zinc triflate as a catalyst. The reaction of 2-aminophenol with a range of substituted benzaldehydes in ethanol at reflux for 5 hours yielded the corresponding benzoxazole derivatives in yields ranging from 72% to 92%. researchgate.net For example, the reaction with 3-methoxybenzaldehyde (B106831), a key precursor for the target molecule of this article, resulted in an 87% yield of 2-(3-methoxyphenyl)benzoxazole. researchgate.net

AldehydeProductYield (%)
Benzaldehyde2-Phenylbenzoxazole (B188899)91
2-Chlorobenzaldehyde2-(2-Chlorophenyl)benzoxazole72
4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole90
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole92
3-Methoxybenzaldehyde2-(3-Methoxyphenyl)benzoxazole87
4-Nitrobenzaldehyde2-(4-Nitrophenyl)benzoxazole89

This table summarizes the yields of 2-substituted benzoxazoles synthesized via zinc triflate-catalyzed condensation of 2-aminophenol with various aldehydes.

Catalytic Approaches in Benzoxazole Synthesis

PEG-SO3H Catalysis

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been established as an efficient, economical, and reusable catalyst for the synthesis of various benzoxazole derivatives. ijpbs.comarabjchem.orgjpsbr.org This method typically involves the condensation reaction of ortho-substituted phenols with aldehydes or carboxylic acids. arabjchem.orgjpsbr.org The catalyst's effectiveness is attributed to its acidic nature and its role as a homogeneous catalyst in aqueous media, simplifying workup and product purification. dntb.gov.ua Research has demonstrated the synthesis of a range of 2-arylbenzoxazoles using this method. arabjchem.orgresearchgate.net For instance, the synthesis of 2-(2-methoxyphenyl)-1,3-benzoxazole has been reported via the reaction of 2-aminophenol and 2-methoxy benzoic acid using PEG-SO3H. arabjchem.org Additionally, a related compound, 6-bromo-1,3-benzoxazol-2-amine, has been synthesized using a multi-step process involving para-bromo aniline. arabjchem.org However, a specific protocol and corresponding reaction data for the direct synthesis of 6-Bromo-2-(3-methoxyphenyl)benzoxazole using PEG-SO3H catalysis are not detailed in the surveyed literature.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a prominent technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comresearcher.life This method is widely applied to the synthesis of heterocyclic compounds, including benzoxazoles. eurekaselect.comresearcher.life The typical microwave-assisted synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with an aromatic aldehyde or carboxylic acid, often in the presence of a catalyst or an oxidant under solvent-free conditions. eurekaselect.comscienceandtechnology.com.vn One study reports the microwave-assisted, one-pot synthesis of 2-(3-methoxyphenyl)benzo[d]oxazole, the parent compound lacking the bromo substituent. ias.ac.in Despite the broad utility of this technique for synthesizing diverse benzoxazole libraries ias.ac.in, specific experimental details, yields, and characterization for the microwave-assisted synthesis of this compound have not been found in the reviewed scientific reports.

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, offers another green chemistry approach that can enhance reaction rates and yields. nih.govrsc.org Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. rsc.orgnih.gov This technique has been successfully employed for the synthesis of various heterocyclic compounds, including benzoxazoles, often under solvent-free conditions. nih.gov For example, a green method for synthesizing benzoxazole derivatives from 2-aminophenols and aromatic aldehydes has been developed using a magnetic nanoparticle-supported catalyst under ultrasound irradiation. nih.gov While the synthesis of other bromo-substituted heterocycles like 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives has been reported using ultrasound assistance researchgate.net, the literature reviewed does not provide a specific methodology or research findings for the synthesis of this compound via this method.

Mechanochemical Reactions

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, is an emerging sustainable method that minimizes or eliminates the use of solvents. nih.govbeilstein-journals.org This technique has been applied to various organic transformations, including the synthesis of heterocyclic compounds. The high efficiency and environmentally friendly nature of mechanochemical reactions make them an attractive alternative to traditional solution-based processes. mdpi.com While the synthesis of benzoxazole derivatives has been achieved through mechanochemical methods, such as the grinding of 2-aminophenol and aromatic aldehydes with a catalyst nih.gov, specific research detailing the mechanochemical synthesis of this compound, including reaction conditions and yields, is not available in the consulted literature.

Reactions in Deep Eutectic Solvents

Deep eutectic solvents (DESs) are a novel class of green solvents composed of a mixture of hydrogen bond donors and acceptors. mdpi.commdpi.com Their unique properties, such as low volatility, non-flammability, and high thermal stability, make them suitable media for various chemical reactions. mdpi.com DESs can act as both the solvent and catalyst in the synthesis of heterocyclic compounds like benzoxazoles. mdpi.com Methodologies for the arylation of benzoxazoles using DESs have been developed. mdpi.com However, a review of the available scientific literature did not yield specific studies or data on the synthesis of this compound utilizing deep eutectic solvents.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electrical current to drive reactions, thus avoiding the need for stoichiometric chemical oxidants or reductants. This approach has found applications in the synthesis of various organic molecules. However, the application of electrochemical methods for the synthesis of benzoxazole derivatives, and specifically for this compound, is not well-documented in the surveyed literature. Existing reports on electrochemical synthesis tend to focus on other classes of heterocyclic compounds.

Intramolecular O-Arylation in Photostimulated Reactions

Intramolecular O-arylation is a key strategy for the formation of the benzoxazole ring system, typically involving the cyclization of an N-(2-halophenyl)benzamide precursor. nih.govresearchgate.netnih.gov This reaction is often catalyzed by transition metals like copper or iron. researchgate.netnih.gov Photostimulated reactions, which use light to initiate a chemical transformation, can offer mild reaction conditions. The synthesis of certain substituted benzoxazoles has been achieved through photostimulated C-O cyclization of precursor anions. However, the available literature primarily focuses on precursors leading to 2-pyrrolyl or 2-indolyl benzoxazoles. There is no specific information available detailing the synthesis of this compound through a photostimulated intramolecular O-arylation pathway.

Specific Synthetic Pathways for Halogenated and Methoxy-Substituted Benzoxazoles

The synthesis of benzoxazoles bearing specific substituents, such as halogens and methoxy (B1213986) groups, requires carefully chosen precursors and reaction conditions. These functional groups are often incorporated to modulate the electronic properties and biological activity of the final molecule. The construction of compounds like this compound is typically achieved through a convergent synthesis that first establishes a halogenated benzoxazole precursor, followed by the introduction of the desired aryl substituent at the 2-position.

The primary precursor for the synthesis of 6-bromobenzoxazole derivatives is 2-amino-4-bromophenol (B1269491). This compound provides the necessary atoms for the formation of the benzoxazole core, with the bromine atom already in the desired position.

Properties of 2-Amino-4-bromophenol:

PropertyValue
CAS Number 40925-68-6
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Crystals
Melting Point 130-135 °C

This data is compiled from multiple sources. sigmaaldrich.comscbt.com

One common laboratory-scale synthesis of 2-amino-4-bromophenol involves the reduction of the corresponding nitro compound, 4-bromo-2-nitrophenol (B183274). This reduction can be effectively carried out using various reducing agents. A well-established method utilizes tin(II) chloride dihydrate in the presence of hydrochloric acid. In this procedure, the nitro group is selectively reduced to an amine, leaving the bromine and hydroxyl groups intact.

Another approach involves the direct bromination of 2-aminophenol. However, this method can sometimes lead to a mixture of products due to the activating nature of the amino and hydroxyl groups, making regioselective synthesis challenging. Therefore, the reduction of 4-bromo-2-nitrophenol is often the preferred route for obtaining a pure, single isomer of the 2-amino-4-bromophenol precursor.

With the 6-bromobenzoxazole precursor, 2-amino-4-bromophenol, in hand, the next step is the introduction of the 3-methoxyphenyl (B12655295) group at the 2-position of the benzoxazole ring. This is typically achieved through a condensation and subsequent cyclization reaction with a suitable carbonyl-containing compound, such as 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

A widely employed and effective method for this transformation is the Phillips condensation, which involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. When using 3-methoxybenzoic acid, the reaction is often carried out at high temperatures, frequently with a dehydrating agent or catalyst such as polyphosphoric acid (PPA). The PPA serves both as a solvent and a catalyst, facilitating the dehydration and ring closure to form the oxazole (B20620) ring.

Alternatively, the condensation can be performed with 3-methoxybenzaldehyde. This reaction typically proceeds in two stages: the initial formation of a Schiff base intermediate, followed by oxidative cyclization to yield the benzoxazole. Various oxidizing agents can be used for this purpose. Sustainable methods utilizing green catalysts and solvents have also been developed for this type of cyclocondensation. mdpi.com

Illustrative Reaction Scheme:

A representative synthesis of this compound would involve the reaction of 2-amino-4-bromophenol with 3-methoxybenzaldehyde. This reaction can be catalyzed by various reagents, including acid catalysts or can be promoted by microwave or ultrasound irradiation to enhance reaction rates and yields. mdpi.com

Preclinical Biological Evaluation and Mechanistic Investigations

Anticancer Research

The benzoxazole (B165842) nucleus is a prominent heterocyclic scaffold known for its wide range of pharmacological activities, including significant potential in anticancer drug discovery. ajphs.comresearchgate.net Researchers have synthesized and evaluated numerous benzoxazole derivatives, demonstrating that modifications to the core structure, such as the addition of halogen (e.g., bromo) and aryl (e.g., methoxyphenyl) groups, can significantly influence their cytotoxic potency and mechanism of action. researchgate.netnih.gov

In Vitro Antiproliferative Activity Against Cancer Cell Lines

Broad-Spectrum Cytotoxicity Profiles

Benzoxazole derivatives have demonstrated considerable antiproliferative effects across a variety of human cancer cell lines, indicating their potential as broad-spectrum cytotoxic agents. ajphs.com The biological activity is highly dependent on the nature and position of substituents on both the benzoxazole core and the 2-aryl ring. For instance, the presence of a methoxy (B1213986) group on the phenyl ring has been associated with excellent anticancer activity in some series of benzoxazole compounds. ajphs.com Similarly, bromo-substituted heterocyclic compounds, including those with a benzimidazole (B57391) core (a related bioisostere), have shown strong anticancer potential. researchgate.net This suggests that the combination of a bromo-substituent on the benzoxazole ring and a methoxyphenyl group at the 2-position, as seen in 6-Bromo-2-(3-methoxyphenyl)benzoxazole, could be a promising strategy for developing potent anticancer agents.

Evaluation on Specific Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, HeLa, C6 rat glioma)

The cytotoxic effects of various benzoxazole analogues have been quantified against several specific human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro potency. While specific IC₅₀ values for this compound are not available, data from closely related compounds highlight the potential of this structural class. For example, certain benzoxazole derivatives have shown significant activity against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116) cell lines. researchgate.netnih.govekb.eg

One study on a series of N-(methoxyphenyl)-benzenesulphonamides featuring bromo substitutions reported potent cytotoxicity against MCF-7 and HeLa cell lines, with some compounds exhibiting sub-micromolar IC₅₀ values. nih.gov Another study of benzoxazole derivatives designed as VEGFR-2 inhibitors found that compounds with a methoxyphenyl moiety exhibited promising activities against HepG2 and MCF-7 cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole Analogues This table presents data for compounds structurally related to this compound to illustrate the general activity of the class. Data for the specific target compound is not available.

Compound Name Cell Line IC₅₀ (µM)
N-(3-Methoxyphenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide HepG2 27.30
N-(3-Methoxyphenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide MCF-7 27.99
A 2,5-dimethoxy, 4-bromo N-(methoxyphenyl)benzenesulphonamide derivative (Compound 25) MCF-7 <1

Molecular Mechanisms of Anticancer Action

The anticancer effects of benzoxazole derivatives are often attributed to their interaction with key biological macromolecules, leading to the disruption of essential cellular processes in cancer cells.

DNA Intercalation

DNA intercalation is a mechanism of action for various anticancer agents, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While this mechanism is plausible for planar heterocyclic systems like benzoxazoles, specific studies confirming that this compound or its close analogues act primarily through DNA intercalation are not currently documented in the reviewed literature.

Enzyme Inhibition

A more widely reported mechanism for the anticancer activity of benzoxazole derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. mdpi.com Many benzoxazoles have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. researchgate.net

Enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequent targets. nih.govplu.mx Inhibition of these tyrosine kinases can block signaling pathways that promote tumor growth and angiogenesis. Additionally, other enzymes like aromatase have also been identified as targets for certain benzoxazole derivatives in the context of hormone-dependent breast cancer. nih.gov

Table 2: Enzyme Inhibition by Selected Benzoxazole Analogues This table presents data for compounds structurally related to this compound to illustrate the potential mechanisms of the class. Data for the specific target compound is not available.

Compound Class Target Enzyme Activity
Benzoxazole-based hybrids EGFR Inhibition comparable to erlotinib
Benzoxazole-based hybrids Aromatase (ARO) Potent inhibition, stronger than letrozole
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Research on various benzoxazole derivatives has identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govrsc.org Inhibition of this receptor is a critical strategy in cancer therapy to prevent the formation of new blood vessels that supply tumors. nih.gov For instance, certain 3-substituted oxindole (B195798) derivatives have been investigated for their dual inhibitory effects on EGFR and VEGFR-2. nih.gov However, no specific IC50 values or binding affinities have been published for the VEGFR-2 inhibitory activity of this compound.

Cyclooxygenase-2 (COX-2) Inhibition

The benzoxazole nucleus is a core component of some compounds designed as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govaalto.fi Studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, for example, have shown activity against the COX-2 enzyme. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. mdpi.com There is currently no available data detailing the COX-2 inhibitory potential or selectivity index for this compound.

DNA Topoisomerase II Inhibition

Several 2,5-disubstituted-benzoxazole derivatives have been evaluated for their ability to inhibit DNA topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription. esisresearch.org For example, compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have demonstrated significant inhibitory activity against eukaryotic DNA topoisomerase II, with some showing greater potency than the reference drug etoposide. esisresearch.org Another study identified 2-(4'-bromophenyl)-6-nitrobenzoxazole as an effective Topo II inhibitor. researchgate.net However, the specific inhibitory concentration (IC50) for this compound against DNA topoisomerase II has not been reported.

Aurora B Kinase Inhibition

Aurora B kinase is a crucial protein in cell division, and its inhibition is a promising strategy in cancer treatment. patsnap.combris.ac.uk Novel benzoxazole analogs have emerged as potential Aurora B inhibitors, with their activity being influenced by substitutions on the benzoxazole ring. patsnap.com These inhibitors typically act by competitively binding to the ATP-binding pocket of the kinase. patsnap.com Despite the interest in this class of compounds, no studies have specifically reported the IC50 value or mechanism of action for this compound as an Aurora B kinase inhibitor.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Research has been conducted on 2-aryl-6-carboxamide benzoxazole derivatives for their potential to inhibit AChE. nih.gov The substitutions on the benzoxazole ring, particularly at the 2- and 6-positions, have been shown to influence the inhibitory potency. nih.gov Currently, there is no published data on the acetylcholinesterase inhibitory activity of this compound.

Disruption of Cellular Signaling Pathways

Benzoxazole derivatives have been shown to interfere with various cellular signaling pathways. For instance, the derivative PO-296 has been found to inhibit T lymphocyte proliferation by affecting the JAK3/STAT5 signaling pathway. nih.gov The benzoxazole scaffold is recognized for its inherent ability to interact with diverse receptors involved in biological signaling. researchgate.net However, specific studies detailing which cellular signaling pathways are disrupted by this compound are not available.

Induction of Apoptosis (e.g., Caspase-3 Dependent Pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Central to this process is the activation of caspases, particularly the executioner caspase-3. nih.gov Studies on other novel benzoxazole-substituted derivatives have demonstrated their ability to induce apoptosis, as evidenced by increased levels of cleaved caspase-3. researchgate.net The activation of caspase-3 is a critical step that leads to the systematic disassembly of the cell. nih.govnih.gov There is no specific evidence or research available that confirms or quantifies the induction of apoptosis or the activation of caspase-3 by this compound.

Tubulin Polymerization Inhibition

The direct impact of this compound on tubulin polymerization has not been extensively documented in publicly available research. However, the broader class of 2-arylbenzoxazoles, to which this compound belongs, has been investigated for anticancer properties, which often involve interference with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are polymers of tubulin proteins. Their dynamic assembly (polymerization) and disassembly are critical for several cellular processes, including cell division, motility, and intracellular transport.

Compounds that inhibit tubulin polymerization disrupt these processes, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). This mechanism is a key strategy in the development of anticancer agents. For instance, various heterocyclic compounds have been shown to inhibit tubulin assembly with IC50 values in the low micromolar range. While specific IC50 values for this compound are not available, research on analogous structures suggests that the benzoxazole scaffold is a viable pharmacophore for targeting tubulin. The substitution pattern on both the benzoxazole core and the 2-phenyl ring plays a crucial role in determining the potency of tubulin polymerization inhibition. mdpi.com Further empirical studies, such as in vitro tubulin polymerization assays, are necessary to quantify the specific inhibitory activity of this compound and to fully understand its potential as a microtubule-targeting agent.

Antimicrobial Research

Benzoxazole derivatives are recognized for their wide spectrum of antimicrobial activities. nih.govnih.gov The core structure of benzoxazole is considered a promising scaffold in the design of new antimicrobial agents due to its ability to interact with various biological targets in microorganisms. nih.gov

Antibacterial Activity

The antibacterial potential of 2-arylbenzoxazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The specific antibacterial profile of this compound has not been detailed in available studies, but the activity of related compounds provides insights into its potential efficacy.

Research on various 2-arylbenzoxazole derivatives has shown activity against Gram-positive bacteria. For example, a study evaluating a series of 2-(substituted phenyl)benzoxazole derivatives reported that some compounds exhibited inhibitory activity against Bacillus subtilis, Staphylococcus aureus, and Streptococcus pneumoniae. In another study, certain 2,5-disubstituted benzoxazoles demonstrated activity against Staphylococcus aureus and Enterococcus faecalis. researchgate.net Specifically, some derivatives showed activity against E. faecalis with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.govresearchgate.net The presence and position of substituents on both the benzoxazole and phenyl rings are critical determinants of antibacterial potency. nih.gov However, without direct testing of this compound, its specific efficacy against these Gram-positive pathogens remains to be determined.

The following table presents data for related 2-arylbenzoxazole derivatives to provide context for potential antibacterial activity.

Bacterial StrainRelated CompoundMIC (µg/mL)
Staphylococcus aureus2-(p-substituted phenyl)-5-nitrobenzoxazole>250
Enterococcus faecalis5-Chloro-2-(4-(piperidin-1-yl)phenyl)benzoxazole0.5
Bacillus subtilis2-phenyl-benzoxazole derivativeNot specified
Streptococcus pyogenes2-phenyl-benzoxazole derivativeNot specified

Gram-negative bacteria generally present a greater challenge for antibacterial agents due to their outer membrane. Nevertheless, some benzoxazole derivatives have shown activity against these organisms. For instance, studies on 2-phenylbenzoxazole (B188899) derivatives have reported inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov In one study, a 2-arylbenzoxazole derivative demonstrated notable activity against P. aeruginosa with a MIC of 0.25 µg/mL. nih.govresearchgate.net The specific activity of this compound against these Gram-negative bacteria has not been reported, and further investigation is required to ascertain its potential in this area.

The following table presents data for related 2-arylbenzoxazole derivatives to provide context for potential antibacterial activity.

Bacterial StrainRelated CompoundMIC (µg/mL)
Escherichia coli2-(p-substituted phenyl)-5-nitrobenzoxazole31.25 - >250
Pseudomonas aeruginosa5-Chloro-2-(4-(piperidin-1-yl)phenyl)benzoxazole0.25
Klebsiella pneumoniae2-phenyl-benzoxazole derivativeNot specified

The emergence of drug-resistant bacterial strains is a major global health concern. Benzoxazole-based compounds have shown promise in combating such strains. mdpi.com For example, certain 2-arylbenzoxazole derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The evaluation of this compound against a panel of drug-resistant bacteria is a critical next step in determining its therapeutic potential.

Antifungal Activity

In addition to antibacterial properties, the benzoxazole scaffold has been explored for its antifungal activity. Various 2-phenylbenzoxazole derivatives have been synthesized and tested against a range of fungal pathogens. nih.govresearchgate.net For instance, some derivatives have shown inhibitory activity against Candida albicans, Aspergillus niger, and Penicillium chrysogenum. The antifungal efficacy is also highly dependent on the substitution pattern of the benzoxazole core and the phenyl ring. While specific data for this compound is not available, the existing research on related compounds suggests that this chemical class is a promising area for the development of new antifungal agents. nih.govresearchgate.net

An article on the preclinical biological evaluation and mechanistic investigations of this compound cannot be generated as requested.

Extensive searches of scientific literature and databases have yielded no specific information regarding the biological activities of the chemical compound "this compound." The available research focuses on the broader class of benzoxazoles and their derivatives, without detailing the antifungal, anti-inflammatory, antioxidant, or DNA gyrase inhibition properties of this particular molecule.

The user's instructions to focus solely on "this compound" and adhere strictly to the provided outline cannot be fulfilled without available data from preclinical studies on this specific compound. To generate content on its activity against yeasts and molds, its proposed mechanisms of action, or its other biological properties would require fabricating data, which is not possible. All scientific writing must be based on verifiable research findings.

Therefore, until studies are published on the biological evaluation of this compound, a detailed article as outlined cannot be written.

Other Biological Activities Relevant to Drug Discovery

Antimycobacterial Activity

No specific studies detailing the in vitro or in vivo antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species were identified in the reviewed scientific literature. While the broader class of benzoxazoles has been investigated for antimycobacterial properties, data directly pertaining to this specific compound is not available.

Antihyperglycemic Activity

There is currently no available research data from preclinical studies to support or refute the antihyperglycemic potential of this compound. Investigations using established in vivo models of hyperglycemia or in vitro assays measuring effects on glucose metabolism have not been reported for this compound.

Anticonvulsant Activity

An examination of published research revealed no specific data on the anticonvulsant properties of this compound. Standard preclinical screening models for anticonvulsant activity, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure tests, have not been used to evaluate this particular molecule.

Antileishmanial Activity

Specific investigations into the antileishmanial activity of this compound against Leishmania species have not been reported in the available scientific literature. Consequently, there is no data regarding its efficacy in in vitro or in vivo models of leishmaniasis.

Analgesic Activity

A comprehensive review of the literature did not yield any studies that have specifically evaluated the analgesic effects of this compound. There is no available data from common preclinical pain models, such as the hot plate, tail-flick, or writhing tests, for this compound.

Structure Activity Relationship Sar Studies and Lead Optimization

Influence of Substituents on Biological Activity of Benzoxazoles

The biological activity of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on both the fused benzene (B151609) ring and the group at position 2. nih.gov Research has consistently shown that modifications at these positions can significantly impact potency and selectivity.

Halogenation of the benzoxazole core is a common and effective strategy for modulating biological activity. Halogens, such as bromine and chlorine, are electron-withdrawing groups that can alter the electronic properties of the ring system, influence binding interactions with biological targets, and improve pharmacokinetic properties like membrane permeability and metabolic stability.

While direct SAR data for a 6-bromo substitution is limited in publicly available literature, studies on related halogenated benzoxazoles provide valuable insights. For instance, research on antiproliferative agents has shown that the presence of a chlorine atom at the 5-position of the benzoxazole ring generally leads to higher activity. mdpi.com In one study, the 5-chloro derivative 45 (see compound table) demonstrated enhanced antiproliferative activity against HCT-116 and NCI-H460 cancer cell lines compared to the standard drug etoposide. mdpi.com Similarly, the introduction of a bromine atom at the 7-position has been shown to increase the cytotoxicity of certain pyridyl derivatives of benzoxazole. nih.gov These findings suggest that the introduction of an electron-withdrawing halogen on the benzoxazole core is a favorable modification for enhancing anticancer activity. It is therefore plausible that a bromo group at the 6-position would similarly confer potent biological activity.

Table 1: Antiproliferative Activity of Halogenated Benzoxazole Derivatives
Compound IDBenzoxazole Substitution2-Phenyl Ring SubstitutionCell LineIC₅₀ (µM)Source
45 5-Chloro3-Methoxy, 4-(N,N-diethyl)HCT-1162.4 mdpi.com
45 5-Chloro3-Methoxy, 4-(N,N-diethyl)NCI-H4600.9 mdpi.com
Etoposide--HCT-1163.4 mdpi.com
Etoposide--NCI-H4606.1 mdpi.com

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in determining the compound's biological profile, as it projects into the binding sites of target proteins. A 2-phenyl or 2-substituted-phenyl group is a common feature in many active benzoxazoles.

The presence of a methoxy (B1213986) group on this phenyl ring is particularly significant. Studies evaluating the antiproliferative activity of 2-(disubstituted-phenyl)benzoxazoles found that derivatives bearing a methoxy group at the 3-position of the phenyl ring generally exhibited higher activity compared to compounds lacking this substitution. mdpi.comresearchgate.net This highlights the specific importance of the 3-methoxyphenyl (B12655295) group, as seen in the target compound, for conferring potent bioactivity. For example, in a series of compounds, those with the 3-methoxy substitution (compounds 41-48 ) were generally more active than their counterparts without it (compounds 29-40 ). mdpi.com Another study on antimicrobial benzoxazoles identified a derivative with a 4-methoxyphenyl (B3050149) group as the most potent antibacterial agent in its series against both Gram-positive and Gram-negative organisms, further underscoring the favorable contribution of a methoxyphenyl moiety. ijpbs.com

Beyond the methoxy group, other substitutions on the 2-phenyl ring can further enhance biological efficacy. The combination of a 3-methoxy group with other substituents, such as N,N-diethylamino or morpholine (B109124) at the 4-position, has proven to be a particularly effective strategy for increasing antiproliferative activity. mdpi.com

A systematic study revealed that derivatives substituted at the 4-position with a morpholine or an N,N-diethyl group exhibited higher potency compared to other evaluated benzoxazoles. mdpi.com The combination of a 5-chloro group on the benzoxazole core, a 3-methoxy group, and a 4-(N,N-diethyl) group on the 2-phenyl ring resulted in one of the most active compounds in the series (45 ), with sub-micromolar activity against the NCI-H460 lung cancer cell line. mdpi.com This synergistic effect suggests that these groups occupy key positions within the target's binding pocket, optimizing interactions and leading to enhanced biological response.

Table 2: Effect of 2-Phenyl Ring Substitutions on Antiproliferative Activity (NCI-H460 Cell Line)
Compound IDBenzoxazole Substitution2-Phenyl Ring SubstitutionIC₅₀ (µM)Source
45 5-Chloro3-Methoxy, 4-(N,N-diethyl)0.9 mdpi.com
46 5-Chloro3-Methoxy, 4-Morpholine1.1 mdpi.com
33 5-Chloro4-(N,N-diethyl)2.5 mdpi.com
34 5-Chloro4-Morpholine1.8 mdpi.com

The precise placement of substituents on both the benzoxazole and the 2-phenyl rings can dramatically alter biological activity, a phenomenon known as positional isomerism. A slight shift in a functional group's position can lead to a complete loss or a significant gain in potency, often due to steric hindrance or the disruption of key binding interactions.

One clear example of this was observed in a series of antifungal benzoxazoles, where a derivative with three methoxy groups at the 3, 4, and 5 positions of the 2-phenyl ring was active, while the corresponding isomer with substitutions at the 2, 4, and 5 positions was inactive. nih.gov This demonstrates that the substitution pattern, not just the presence of the groups, is critical. In another study, the antibacterial activity of methoxyphenyl benzoxazoles showed that the para-substituted (4-methoxy) isomer was the most potent compound in the tested series, indicating a specific spatial requirement for the methoxy group to exert its effect. ijpbs.com

Strategies for Derivatization and Scaffold Modification

The development of novel benzoxazole-based therapeutic agents relies on efficient and versatile synthetic strategies that allow for systematic derivatization and scaffold modification. The most common approach to the core benzoxazole structure involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound, such as a carboxylic acid or aldehyde, followed by cyclization. ontosight.aichemistryjournal.net

Once the core scaffold is assembled, further modifications can be introduced. For a compound like 6-Bromo-2-(3-methoxyphenyl)benzoxazole, the bromo substituent serves as a versatile synthetic handle. It can be readily functionalized using modern cross-coupling reactions, such as Suzuki or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at the 6-position, enabling a broad exploration of the chemical space around the scaffold to optimize activity and other drug-like properties. nih.gov This strategic derivatization is a cornerstone of lead optimization, allowing chemists to fine-tune the molecule's properties.

Lead Compound Identification and Optimization for Enhanced Efficacy

The process of discovering a new drug often begins with a "hit" compound, identified through high-throughput screening, which shows desired biological activity. This hit compound then undergoes a "hit-to-lead" optimization process to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. nih.gov

For benzoxazole derivatives, this process involves systematically applying the SAR principles discussed above. For example, starting from an initial hit, medicinal chemists would synthesize a library of analogs with different halogenation patterns on the core, various substituents on the 2-phenyl ring, and different positional isomers. nih.gov A key strategy in this phase is the use of halogen bonding, where an electronegative halogen atom like bromine can form a specific, stabilizing interaction with a target protein, enhancing binding affinity. nih.gov

Based on a comprehensive search of available scientific literature, specific computational and in silico research studies focusing solely on the chemical compound This compound are not publicly documented. While extensive research exists for the broader class of benzoxazole derivatives, data pertaining to the molecular docking, QSAR analysis, and quantum chemical calculations for this specific molecule could not be retrieved.

Therefore, the detailed article focusing on the requested computational applications for this compound cannot be generated at this time due to a lack of specific research findings. Information is available for other structurally related benzoxazole compounds, but not for the subject of this article.

Computational and in Silico Research Applications

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.govnih.gov

Studies on structurally similar compounds, such as other 2-phenylbenzoxazoles and bromo-substituted imidazo[1,2-a]pyridines, reveal that the calculated bond lengths and angles are in excellent agreement with experimental data obtained from X-ray crystallography. nih.govsemanticscholar.org For 6-Bromo-2-(3-methoxyphenyl)benzoxazole, DFT calculations would be expected to show a nearly planar benzoxazole ring system. A key geometric parameter is the dihedral angle between the benzoxazole moiety and the 3-methoxyphenyl (B12655295) ring, which influences the degree of π-conjugation across the molecule. In related structures, this angle is typically non-zero, indicating some deviation from complete planarity, which can impact the molecule's electronic and photophysical properties. nih.gov DFT calculations also serve as the foundation for further analyses, including the examination of molecular orbitals and charge distribution. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org

In analyses of related 2-phenylbenzoxazole (B188899) and bromo-imidazo[1,2-a]pyridine systems, the HOMO is typically localized over the electron-rich benzoxazole ring and the phenyl substituent, indicating these are the primary sites for electrophilic attack. malayajournal.orgresearchgate.net The LUMO is also generally distributed across the π-system of the entire molecule. researchgate.netcosmosscholars.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, which can be correlated with biological activity. nih.govcosmosscholars.com For bromo-substituted heterocyclic compounds, the energy gap is often found to be in a range that indicates significant chemical reactivity and potential for notable biological action. cosmosscholars.com

OrbitalTypical Energy (eV)Description
HOMO-5.0 to -7.0Highest Occupied Molecular Orbital; electron-donating capacity.
LUMO-0.5 to -1.5Lowest Unoccupied Molecular Orbital; electron-accepting capacity.
Energy Gap (ΔE)~4.0 to 5.5Indicates chemical reactivity and kinetic stability.

Note: The values in this table are representative, based on DFT calculations of structurally similar bromo-substituted heterocyclic compounds. nih.govmalayajournal.orgresearchgate.netcosmosscholars.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions by describing the charge distribution and delocalization within a molecule in terms of a localized Lewis structure. wikipedia.org This method quantifies stabilization energies (E(2)) arising from donor-acceptor interactions, such as electron delocalization from an occupied bonding or lone-pair orbital (donor) to an unoccupied anti-bonding orbital (acceptor). researchgate.net

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP(N)π(C=C)Lone Pair Delocalization> 20
π(C=C)phenylπ(C=C)benzoxazoleπ-Conjugation15-25
LP(O)σ*(C-N)Hyperconjugation5-10

Note: The data presented are illustrative of common interactions and stabilization energies found in related heterocyclic systems.

Theoretical Prediction of Biological Activity

Computational methods are extensively used to predict the biological potential of novel compounds and to elucidate their mechanism of action at a molecular level. Molecular docking is a primary tool for this purpose, simulating the interaction between a small molecule (ligand) and the binding site of a target protein. researchgate.net

Benzoxazole derivatives have been identified as promising scaffolds for a range of biological targets, including enzymes like DNA gyrase, kinases, and cholinesterases, which are implicated in bacterial infections, cancer, and Alzheimer's disease, respectively. nih.govnih.govarabjchem.org In silico docking studies on various bromo-substituted benzoxazoles and related heterocycles have successfully predicted their binding modes. researchgate.net These studies suggest that this compound could potentially bind to the active sites of such proteins through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the benzoxazole nitrogen and the methoxy (B1213986) oxygen could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and stacking interactions with nonpolar amino acid residues in the protein's active site. Such computational screening helps prioritize compounds for synthesis and experimental testing. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for drug design. Conformational analysis identifies the most stable spatial arrangements of a molecule, while molecular dynamics (MD) simulations provide insights into its structural stability and fluctuations over time, particularly within a biological environment like water or when bound to a protein. researchgate.net

For 2-phenylbenzoxazole derivatives, a key conformational feature is the rotation around the single bond connecting the phenyl and benzoxazole rings. The preferred conformation is typically non-planar, which helps to minimize steric hindrance. nih.gov MD simulations performed on ligand-protein complexes involving benzoxazole inhibitors are used to assess the stability of the docked pose. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can confirm whether the ligand remains stably bound within the active site. These simulations have shown that benzoxazole derivatives can form stable complexes with target proteins, validating the interactions predicted by molecular docking. cosmosscholars.comnih.gov

Future Research Perspectives and Emerging Directions

Development of Novel Benzoxazole-Based Agents for Specific Diseases

The benzoxazole (B165842) moiety is a versatile scaffold that has been extensively explored for its therapeutic potential across a spectrum of diseases. globalresearchonline.net Future research on 6-Bromo-2-(3-methoxyphenyl)benzoxazole will likely focus on leveraging this scaffold to develop targeted agents for complex diseases.

Anticancer Applications: Benzoxazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, including the inhibition of critical enzymes like protein kinases and topoisomerases. mdpi.comwisdomlib.org For instance, certain 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Research has shown that substitutions on the benzoxazole ring, such as the presence of electron-withdrawing groups like bromine at the 6-position, can enhance cytotoxic activity. researchgate.net The development of derivatives of this compound could lead to novel therapeutics for colon, breast, and lung cancers. mdpi.comnih.gov

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. nih.gov The benzoxazole core is a key component in compounds exhibiting potent antibacterial and antifungal activity. ijpbs.com Studies on 2-substituted benzoxazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. nih.govacs.org The mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase. nih.gov Future work could involve synthesizing and screening analogs of this compound to develop new antimicrobial drugs.

Neurodegenerative Diseases: Emerging research has identified benzoxazole-based compounds as potential agents for treating neurodegenerative conditions like Alzheimer's disease. nih.gov A recent study detailed the synthesis of benzoxazole-oxadiazole hybrids that act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.govmdpi.com Given this precedent, this compound serves as a promising starting point for designing novel neuroprotective agents.

Therapeutic Area Examples of Benzoxazole Derivatives' Activity Potential Application for this compound
Oncology Inhibition of VEGFR-2, induction of apoptosis in HCT-116 (colon) and MCF-7 (breast) cancer cells. nih.govDevelopment of targeted therapies for various cancers.
Infectious Diseases Inhibition of bacterial DNA gyrase; activity against E. coli and S. aureus. nih.govCreation of novel antibiotics to combat resistant bacteria.
Neurology Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govDesign of new treatments for Alzheimer's and other neurodegenerative diseases.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While some molecular targets of benzoxazoles are well-documented, the full extent of their biological interactions remains an active area of research. Future investigations into this compound should aim to identify novel molecular targets and elucidate their impact on biological pathways.

Kinase Inhibition: The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development. nih.gov Rational design efforts have led to the discovery of selective PI3Kα inhibitors based on different heterocyclic scaffolds. nih.gov Given that many benzoxazole derivatives act as kinase inhibitors, a key research direction would be to screen this compound and its analogs against a wide panel of kinases to uncover new targets and potential therapeutic applications in oncology and inflammatory diseases. nih.gov

Epigenetic Targets: Inhibition of the BET (Bromodomain and Extra-Terminal) family of bromodomains is an emerging strategy for treating cancer and inflammatory conditions. nih.gov Structure-based drug design has been successfully used to identify potent and selective BET inhibitors. nih.gov Exploring the potential of the benzoxazole scaffold, including the specific compound this compound, to interact with epigenetic targets like bromodomains could open up new avenues for therapeutic intervention.

DNA Intercalation and Enzyme Disruption: Benzoxazole derivatives have been shown to exert anticancer effects by intercalating with DNA and inhibiting enzymes crucial for cell proliferation. mdpi.com The planar structure of the benzoxazole ring system is well-suited for such interactions. Future studies could employ techniques like molecular docking and biophysical assays to determine if this compound or its derivatives can bind to DNA or inhibit other key enzymes involved in cell replication and repair.

Molecular Target Class Known Benzoxazole Activity Future Research Direction
Protein Kinases Inhibition of VEGFR-2 in cancer models. nih.govScreening against diverse kinase families (e.g., PI3K, IRAK4) to identify novel inhibitors. nih.govnih.gov
Bacterial Enzymes Inhibition of DNA gyrase. nih.govInvestigating inhibition of other essential bacterial or fungal enzymes.
Epigenetic Proteins Not extensively studied for benzoxazoles.Exploring interactions with BET bromodomains and other epigenetic modulators. nih.gov
DNA/Topoisomerases Some derivatives act as DNA intercalators. mdpi.comEvaluating direct DNA binding affinity and inhibition of topoisomerase enzymes.

Integration of Advanced Synthetic Methodologies for Sustainable Production

The advancement of synthetic organic chemistry offers opportunities to produce benzoxazoles like this compound in a more efficient, cost-effective, and environmentally friendly manner. nih.gov

Green Chemistry Approaches: Traditional methods for synthesizing benzoxazoles often require harsh conditions, toxic reagents, or metal catalysts. nih.govmdpi.com Modern, sustainable methods are being developed, including microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com Other eco-friendly approaches include mechanochemical reactions and the use of deep eutectic solvents (DES), which minimize the need for volatile organic solvents. mdpi.comresearchgate.net Applying these green methodologies to the synthesis of this compound would enhance its viability for large-scale production.

Metal-Free Catalysis: Many synthetic routes for benzoxazoles rely on metal catalysts, which can be expensive and leave trace metal impurities in the final product. nih.gov Recent research has focused on developing metal-free synthetic pathways. For example, a simple and economical approach utilizes imidazolium (B1220033) chloride as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, avoiding the need for any metal additives. mdpi.com Adopting such protocols would represent a significant advance in the sustainable production of this class of compounds.

Synthetic Method Description Advantages for Benzoxazole Synthesis
Microwave-Assisted Uses microwave energy to heat reactions.Drastically reduced reaction times, often higher yields. mdpi.com
Ultrasound-Assisted Uses ultrasonic waves to promote reactions.Shorter reaction times, milder conditions. mdpi.com
Mechanochemical Reactions are induced by mechanical force (grinding).Solvent-free or reduced solvent use, high efficiency. mdpi.com
Metal-Free Catalysis Uses organic promoters or catalysts instead of metals.Avoids toxic metal contamination, lower cost. mdpi.com

High-Throughput Screening and Combinatorial Chemistry in Benzoxazole Research

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the drug discovery process. These techniques enable the rapid synthesis and evaluation of large libraries of compounds to identify promising new drug candidates. researchgate.net

The benzoxazole scaffold is an ideal candidate for combinatorial library synthesis due to the ease with which substituents can be varied at multiple positions. acs.org A combinatorial library based on the this compound core could be generated by introducing a diverse range of chemical groups at other available positions on the benzoxazole and phenyl rings.

This library could then be subjected to HTS against various biological targets. For example, cell-based HTS assays have been successfully used to screen diversity libraries to identify selective inhibitors of cancer-related targets like the FLT3 receptor tyrosine kinase. nih.gov A similar approach could identify derivatives of this compound with high potency and selectivity for specific diseases, providing valuable starting points for further optimization. nih.gov The use of advanced techniques, such as circular dichroism-based assays, can also facilitate the rapid analysis of enantiopurity within these large libraries. rsc.org

Rational Design of Benzoxazole Derivatives with Improved Selectivity

Rational drug design, which utilizes an understanding of a drug target's structure and mechanism, is key to developing compounds with high potency and minimal side effects. nih.gov For this compound, future research will heavily rely on rational design to optimize its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. For benzoxazoles, it is known that the nature and position of substituents on both the benzoxazole core and the 2-phenyl ring are critical determinants of activity. mdpi.comresearchgate.net For instance, studies have shown that the presence of electron-withdrawing groups, such as the bromine atom in this compound, can enhance antiproliferative effects. researchgate.net Similarly, the methoxy (B1213986) group on the phenyl ring can influence binding to target proteins. frontiersin.org Systematic modification of these and other positions, followed by biological evaluation, will be crucial for developing analogs with improved selectivity and potency. nih.gov

Computational and Molecular Modeling: In silico techniques like molecular docking are invaluable for predicting how a molecule will bind to a protein target. nih.gov By modeling the interaction of this compound with the active sites of targets like VEGFR-2 or bacterial DNA gyrase, researchers can design modifications that enhance binding affinity and selectivity. nih.govnih.gov This structure-based drug design approach has been successfully employed to create novel and selective inhibitors for challenging targets like PI3Kα. nih.gov Applying these computational tools will accelerate the development of optimized benzoxazole derivatives, transforming the parent compound into a highly selective therapeutic agent.

Design Approach Methodology Goal for this compound
SAR Analysis Synthesize and test a series of analogs with systematic structural changes.Identify key structural features required for potency and selectivity against a specific target. researchgate.netnih.gov
Molecular Docking Use computer simulations to predict the binding pose and affinity of a ligand to a receptor.Guide the design of new derivatives with enhanced binding to the target's active site. nih.govnih.gov
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity.Design novel molecules that retain the key pharmacophoric features for improved efficacy. nih.gov

Q & A

Q. What are the established synthetic routes for 6-Bromo-2-(3-methoxyphenyl)benzoxazole, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step approach starting with functionalized benzoxazole precursors. For example:

Core Formation : Bromination of 2-(3-methoxyphenyl)benzoxazole using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄ or DCM) under controlled temperature (0–25°C) .

Coupling Reactions : Suzuki-Miyaura cross-coupling may be employed if aryl boronic acids are used to introduce the 3-methoxyphenyl group. Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) are critical .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Key Considerations :

  • Avoid prolonged exposure to light to prevent degradation of brominated intermediates.
  • Monitor reaction progress via TLC (Rf ~0.6–0.7 in hexane:EtOAc 3:1) .

Q. How can researchers ensure purity and confirm the structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>97%) .
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl; Br signal absence in NMR) .
  • IR : Detect C=N stretching (1595–1605 cm⁻¹) and C-O-C bands (1250 cm⁻¹) .
    • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 319–321 for C₁₄H₁₀BrNO₂) .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Target Identification : Molecular docking studies suggest inhibition of N-myristoyltransferase (NMT), a fungal enzyme critical for cell membrane integrity. The benzoxazole core forms hydrogen bonds with catalytic residues (e.g., Asn176 in C. albicans NMT) .
  • Structure-Activity Relationship (SAR) :
    • Bromine Substituent : Enhances lipophilicity, improving membrane penetration .
    • 3-Methoxyphenyl Group : Stabilizes π-π stacking with aromatic residues in the enzyme active site .
  • Validation : Compare MIC values against reference strains (e.g., Candida albicans MIC = 4–8 µg/mL vs. fluconazole MIC = 2 µg/mL) .

Q. How do researchers resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

  • Experimental Variables :
    • Substituent Position : Activity varies significantly with bromine placement (e.g., 6-bromo vs. 5-bromo derivatives show 10-fold differences in antifungal potency) .
    • Assay Conditions : Differences in microbial strain susceptibility (e.g., gram-positive vs. gram-negative bacteria) and culture media (e.g., pH, nutrient composition) affect MIC values .
  • Statistical Analysis : Use ANOVA to compare replicate data and identify outliers. For example, discrepancies in anticancer activity (e.g., IC₅₀ = 12 µM vs. 25 µM) may arise from cell line heterogeneity (e.g., HepG2 vs. SW620) .

Q. What computational strategies predict the photophysical properties of this compound for material science applications?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~3.5 eV), correlating with UV-Vis absorption (λmax ~300–350 nm) .
    • Simulate excited-state intramolecular proton transfer (ESIPT) to explain fluorescence quenching in polar solvents .
  • Molecular Dynamics (MD) : Model interactions with polymer matrices (e.g., polyimides) to assess thermal stability (Td > 300°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation (P233, P241) .
    • PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
    • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Waste Disposal : Neutralize with 10% NaOH before disposal (P501) .

Q. How can researchers leverage structural analogs to enhance the anticancer efficacy of benzoxazole derivatives?

Methodological Answer:

  • Analog Design :
    • Heterocyclic Fusion : Introduce imidazo[1,2-a]pyrimidine moieties to improve DNA intercalation (e.g., IC₅₀ reduction from 25 µM to 8 µM in MCF-7 cells) .
    • Prodrug Strategies : Synthesize ester derivatives (e.g., ethyl ester prodrugs) to enhance bioavailability .
  • In Vivo Validation : Test pharmacokinetics in murine models (e.g., Cmax = 1.2 µg/mL at 2 h post-administration) .

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